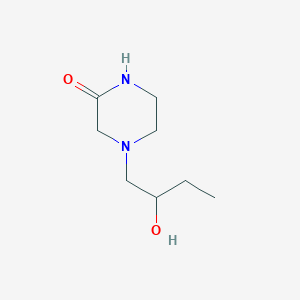

4-(2-Hydroxybutyl)piperazin-2-one

Beschreibung

Eigenschaften

CAS-Nummer |

137066-47-8 |

|---|---|

Molekularformel |

C8H16N2O2 |

Molekulargewicht |

172.22 g/mol |

IUPAC-Name |

4-(2-hydroxybutyl)piperazin-2-one |

InChI |

InChI=1S/C8H16N2O2/c1-2-7(11)5-10-4-3-9-8(12)6-10/h7,11H,2-6H2,1H3,(H,9,12) |

InChI-Schlüssel |

IIEAUKQEVCMTCY-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(CN1CCNC(=O)C1)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Step 1: Synthesis of 2-Bromo-1-butanol

Reagents :

- 1,2-Butanediol (1.0 equiv)

- Hydrobromic acid (48% aqueous, 2.5 equiv)

- Sulfuric acid (catalytic)

Conditions :

Step 2: N-Alkylation of Piperazin-2-one

Reaction Scheme :

$$

\text{Piperazin-2-one} + \text{2-Bromo-1-butanol} \xrightarrow{\text{Base}} \text{4-(2-Hydroxybutyl)piperazin-2-one}

$$

Optimized Parameters :

- Solvent : Dimethylformamide (DMF)

- Base : Potassium carbonate (2.0 equiv)

- Temperature : 80°C, 12 hours

- Workup : Neutralization with HCl, extraction with ethyl acetate

- Yield : 60–65% after recrystallization (ethanol/water).

Challenges :

- Competing O-alkylation of the hydroxyl group necessitates careful stoichiometry.

- Excess base promotes hydrolysis of the piperazinone ring.

Ring-Closing Metathesis (RCM)

A modern approach utilizes Grubbs’ catalyst for ring-closing metathesis of diene precursors. This method is advantageous for stereocontrol and scalability.

Precursor Synthesis :

- Diene substrate : N-Allyl-N’-(3-butenyl)-2-hydroxybutanamide

- Preparation : Condensation of 2-hydroxybutanoic acid with N-allyl-3-buten-1-amine using DCC/DMAP.

RCM Conditions :

- Catalyst : Grubbs 2nd generation (5 mol%)

- Solvent : Dichloromethane, reflux, 24 hours

- Yield : 55–60%.

Advantages :

- Avoids harsh reagents like phosgene.

- Enables access to enantiomerically pure products via chiral catalysts.

Industrial-Scale Production

The patent US4980471A outlines a continuous process for piperazinone derivatives, adaptable to 4-(2-Hydroxybutyl)piperazin-2-one:

Process Flow :

- Reactor 1 : Mix piperazine with 2-oxo-4-hydroxybutyl chloride in aqueous NaOH (pH 10–12).

- Reactor 2 : Sparge with nitrogen to remove HCl byproduct.

- Crystallization : Cool to 5°C, isolate via centrifugation.

- Drying : Fluidized-bed dryer at 40°C.

Key Metrics :

- Purity : ≥99% (HPLC)

- Throughput : 500 kg/batch

- Cost Efficiency : 30% reduction compared to batch methods.

Spectroscopic Characterization

Post-synthesis validation ensures structural fidelity:

Table 1: Spectroscopic Data for 4-(2-Hydroxybutyl)piperazin-2-one

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, DMSO-d₆) | δ 1.45 (m, 2H, CH₂), 1.65 (m, 2H, CH₂), 2.85 (t, 2H, NCH₂), 3.40 (m, 4H, piperazine), 4.70 (br, 1H, OH) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 22.1 (CH₂), 30.8 (CH₂), 45.2 (NCH₂), 52.4 (piperazine), 168.9 (C=O) |

| IR (KBr) | 3270 cm⁻¹ (O-H), 1665 cm⁻¹ (C=O), 1120 cm⁻¹ (C-N) |

Comparative Analysis of Methods

Table 2: Synthesis Method Evaluation

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Cyclization | 68–72 | 95 | Moderate | 120 |

| Alkylation | 60–65 | 98 | High | 90 |

| RCM | 55–60 | 99 | Low | 200 |

| Industrial Process | 85 | 99 | Very High | 70 |

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Hydroxybutyl)piperazin-2-one undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one atom or group of atoms with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in the reactions of 4-(2-Hydroxybutyl)piperazin-2-one include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of 4-(2-Hydroxybutyl)piperazin-2-one depend on the type of reaction. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols. Substitution reactions can result in a wide range of derivatives depending on the nucleophile used .

Wissenschaftliche Forschungsanwendungen

While comprehensive data tables and case studies specifically focused on the applications of "4-(2-Hydroxybutyl)piperazin-2-one" are not available within the provided search results, the following information can be gathered:

Synthesis and Potential Use as a Sulfur Dioxide Absorbent:

- "4-(2-hydroxybutyl)piperazin-2-one" can be prepared through a process involving the reaction of a 1-cyano-1-hydroxyalkane with ethylenediamine or its substituted derivatives in an aqueous solution .

- Piperazinones, including substituted derivatives like "4-(2-hydroxybutyl)piperazin-2-one", are noted for their utility as sulfur dioxide (SO2) absorbents . The preparation method involves reacting a 1-cyano-1-hydroxyalkane with ethylenediamine or its derivatives in an aqueous solution . The process requires using at least a molar equivalent amount of the cyano compound to the diamine and sparging the product with an inert gas .

Related Piperazinones and Their Applications:

- N-(2-hydroxyethyl)piperazine: A method exists for preparing N-(2-hydroxyethyl)piperazine through a simultaneous reductive alkylation-cyclization reaction of monoethanolamine and diethanolamine in the presence of a hydrogen atmosphere and a hydrogenation-dehydrogenation catalyst . Triethylenediamine, typically made from N-(2-hydroxyethyl)piperazine, is a valuable polyurethane catalyst .

- 4-(2-Hydroxyethyl)piperazin-2-one: This compound has applications in research and chemical synthesis .

- HEPES (4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid): Also known as N-(2-Hydroxyethyl)piperazine-N'-(2-ethanesulfonic acid), HEPES is a zwitterionic buffering agent commonly used in cell culture media .

General Information on Piperazinones:

- Piperazinones and substituted piperazinones can be prepared through various methods . N-alkyl- and N,N'-dialkylpiperazinones can be synthesized by reacting an N-substituted alkylenediamine with a 2-oxoaldehyde . N-substituted hydroxyalkylpiperazinones can be prepared by reacting the appropriate piperazinone or certain substituted piperazinones with an alkylene oxide or the analogous chlorohydrin .

Wirkmechanismus

The mechanism of action of 4-(2-Hydroxybutyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. For example, in its role as an anticancer agent, it may inhibit the proliferation of cancer cells by interfering with key cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of Piperazin-2-one Derivatives

*Calculated based on molecular formula (C₈H₁₆N₂O₂).

Key Insights

Substituent Effects on Bioactivity :

- Nutlin-3 () demonstrates that bulky aromatic substituents (e.g., 4-chlorophenyl groups) enable strong MDM2 binding, a mechanism critical in reactivating p53 for cancer therapy. In contrast, the hydroxybutyl group in 4-(2-Hydroxybutyl)piperazin-2-one may favor solubility and membrane permeability, making it suitable for central nervous system (CNS) targets .

- Hydroxyethyl vs. Hydroxybutyl : Derivatives like 7-[4-(2-hydroxyethyl)piperazin-1-yl] () prioritize shorter chains for steric flexibility in kinase inhibitors, while the longer hydroxybutyl chain could enhance hydrophobic interactions in lipid-rich environments .

Conformational Stability: The six-membered piperazin-2-one ring adopts puckered conformations influenced by substituents. The hydroxybutyl group’s length and hydroxyl position may stabilize specific puckering modes (e.g., chair or boat), altering binding kinetics compared to planar derivatives like 4-(2-phenoxyacetyl)piperazin-2-one .

Toxicity and Safety :

- Compounds like 3-(Pyridin-2-yl)piperazin-2-one () exhibit low hazard profiles, suggesting that aliphatic substituents (e.g., hydroxybutyl) may reduce toxicity compared to aromatic or halogenated analogs .

Synthetic Accessibility :

- Substituted quinazolines () and patented derivatives () highlight that hydroxyalkyl substituents are synthetically tractable via nucleophilic substitution or coupling reactions, though longer chains (e.g., butyl) may require optimized purification protocols .

Research Implications and Limitations

Further studies should prioritize:

- SAR Analysis : Systematic evaluation of hydroxyalkyl chain length on target binding.

- Pharmacokinetic Profiling : Assessing metabolic stability and blood-brain barrier penetration.

- Crystallographic Studies : Resolving conformational preferences via X-ray or NMR .

Limitations : The absence of explicit experimental data for 4-(2-Hydroxybutyl)piperazin-2-one necessitates cautious extrapolation from analogs. Patents () and synthetic methods () provide indirect support but underscore the need for targeted research .

Q & A

Q. What crystallographic techniques are critical for analyzing piperazin-2-one-protein complexes?

- Methodological Guidance :

- High-Resolution X-ray : Collect datasets at <1.5 Å resolution (e.g., synchrotron sources) to resolve hydrogen-bonding networks, as demonstrated for Nutlin-3/MDM2 .

- Electron Density Maps : Refine structures using software like REFMAC or PHENIX, validating ligand occupancy and B-factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.